Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound classified within the indole derivatives category. This compound is recognized for its potential biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. It is identified by the Chemical Abstracts Service number 603948-21-6 and has a molecular formula of with a molecular weight of approximately 349.38 g/mol .
The synthesis of Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps and specific reaction conditions. Common methods include:
The detailed reaction mechanism often involves nucleophilic substitutions and condensation reactions to form the final product .
The molecular structure of Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can be described by its key features:
Property | Value |
---|---|
Density | (predicted) |
pKa | (predicted) |
InChI | InChI=1S/C15H16FN5O2S/c1-17(18)10-7(19)4-8(20)11(10)12(21)14(22)13(15)9(16)6(12)3/h4-8H,1H3,(H2,14,19) |
Canonical SMILES | CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)N |
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is involved in various chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used in the process .
The mechanism of action for Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with various biological targets:
The precise molecular targets can vary based on the application and biological context being studied .
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | (predicted) |
Melting Point | Not specified |
Solubility | Not specified |
Property | Value |
---|---|
pKa | (predicted) |
Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding the behavior of the compound in various environments and applications .
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has diverse applications in scientific research:
These applications highlight its significance in both academic research and practical uses within pharmaceutical and industrial contexts .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4